molecular formula C19H19N3O2 B11561776 N-(1-{N'-[(1E,2E)-3-Phenylprop-2-EN-1-ylidene]hydrazinecarbonyl}ethyl)benzamide

N-(1-{N'-[(1E,2E)-3-Phenylprop-2-EN-1-ylidene]hydrazinecarbonyl}ethyl)benzamide

Cat. No.: B11561776
M. Wt: 321.4 g/mol
InChI Key: FSJOQDNFMZRIBD-BTXLNPSKSA-N
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Description

N-(1-{N’-[(1E,2E)-3-Phenylprop-2-EN-1-ylidene]hydrazinecarbonyl}ethyl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide group and a hydrazinecarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{N’-[(1E,2E)-3-Phenylprop-2-EN-1-ylidene]hydrazinecarbonyl}ethyl)benzamide typically involves the reaction of benzamide with hydrazine derivatives under specific conditions. One common method includes the condensation reaction between benzamide and (1E,2E)-3-Phenylprop-2-en-1-ylidenehydrazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-{N’-[(1E,2E)-3-Phenylprop-2-EN-1-ylidene]hydrazinecarbonyl}ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide group, where nucleophiles replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or hydrazones.

Scientific Research Applications

N-(1-{N’-[(1E,2E)-3-Phenylprop-2-EN-1-ylidene]hydrazinecarbonyl}ethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-{N’-[(1E,2E)-3-Phenylprop-2-EN-1-ylidene]hydrazinecarbonyl}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-{N’-[(1E,2E)-3-Phenylprop-2-EN-1-ylidene]hydrazinecarbonyl}ethyl)benzamide
  • N-(2-{N’-[(1E,2E)-2-{N’-[3-(phenylformamido)propanamido]imino}ethylidene]hydrazinecarbonyl}ethyl)benzamide

Uniqueness

N-(1-{N’-[(1E,2E)-3-Phenylprop-2-EN-1-ylidene]hydrazinecarbonyl}ethyl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

N-[1-oxo-1-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]propan-2-yl]benzamide

InChI

InChI=1S/C19H19N3O2/c1-15(21-19(24)17-12-6-3-7-13-17)18(23)22-20-14-8-11-16-9-4-2-5-10-16/h2-15H,1H3,(H,21,24)(H,22,23)/b11-8+,20-14+

InChI Key

FSJOQDNFMZRIBD-BTXLNPSKSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C=C/C1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C(=O)NN=CC=CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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